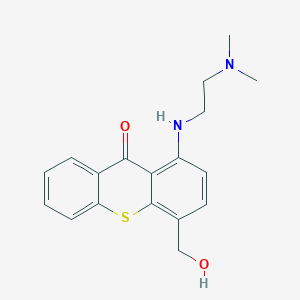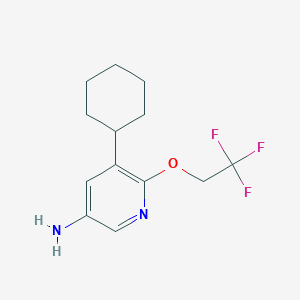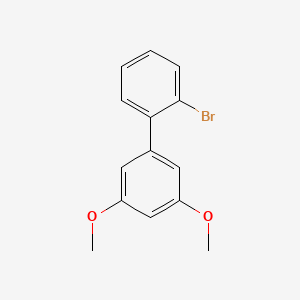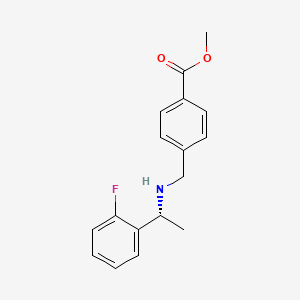
5,6-dihydro-3-phenyl-2h-pyran-2-one
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
5,6-dihydro-3-phenyl-2h-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Another method involves the use of Grignard reagents, where the addition of phenylmagnesium bromide to an α,β-unsaturated ester followed by cyclization produces this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5,6-dihydro-3-phenyl-2h-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, lactones, and dihydropyran derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5,6-dihydro-3-phenyl-2h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 5,6-dihydro-3-phenyl-2h-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
5,6-dihydro-2H-pyran-2-one: Lacks the phenyl group, making it less reactive in certain substitution reactions.
2H-pyran-2-one: The fully unsaturated analog, which exhibits different reactivity due to the absence of hydrogenation.
3,6-dihydro-2H-pyran-2-one: Another structural isomer with distinct chemical properties.
Uniqueness
5,6-dihydro-3-phenyl-2h-pyran-2-one is unique due to the presence of the phenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
CAS番号 |
13019-35-7 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC名 |
5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChIキー |
CXBOBBRQOWTQNB-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(2S)-pyrrolidin-2-yl]acetate](/img/structure/B8450360.png)


![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)



![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)
![3-[(2,3-Dihydro-1-benzofuran-2-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B8450445.png)



